molecular formula C9H9NO5 B027173 Ethyl 4-hydroxy-2-nitrobenzoate CAS No. 104356-27-6

Ethyl 4-hydroxy-2-nitrobenzoate

Cat. No. B027173
CAS RN: 104356-27-6
M. Wt: 211.17 g/mol
InChI Key: GHUFFYRUAHAHQQ-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-nitrobenzoate is a chemical compound with the CAS Number: 104356-27-6 . It has a molecular weight of 211.17 and its IUPAC name is ethyl 4-hydroxy-2-nitrobenzoate .


Synthesis Analysis

The synthesis of similar compounds, such as benzocaine, involves the esterification of p-nitro benzoic acid followed by H2 / Pd/C reduction of the nitro group . This results in p-amino benzoic acid ethyl ester in two steps under batch conditions .


Molecular Structure Analysis

The InChI code for Ethyl 4-hydroxy-2-nitrobenzoate is 1S/C9H9NO5/c1-2-15-9(12)7-4-3-6(11)5-8(7)10(13)14/h3-5,11H,2H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 4-hydroxy-2-nitrobenzoate is a solid at room temperature . It is stored in a dry environment .

Scientific Research Applications

Synthesis of Benzocaine

Ethyl 4-hydroxy-2-nitrobenzoate is used in the synthesis of Benzocaine . Benzocaine (ethyl p-aminobenzoate), the ethyl ester of p-aminobenzoic acid, is an anesthetic that acts as a blocker of nerve impulses and reduces the permeability of the neuronal membrane to sodium iodide . It is widely used in the pharmaceutical industry for applications such as an anesthetic prior to exams like endoscopy or as a “retarding” agent when inserted in a condom .

Production of Local Anesthetics

Ethyl 4-nitrobenzoate, which can be derived from Ethyl 4-hydroxy-2-nitrobenzoate, is a semi-product in the chemical-pharmaceutical industry for the production of local anesthetics . These anesthetics, such as Novocaine (procaine, 2-ethylaminoethyl ester of 4-aminobenzoic), are widely used in medical procedures .

Chemical Research

Ethyl 4-hydroxy-2-nitrobenzoate is used in chemical research due to its unique properties . Its molecular weight, linear formula, and other chemical properties make it a valuable compound for various chemical reactions .

Continuous Flow Systems

This compound is also used in continuous flow systems for the optimization of productivity . The application of traditional reactions in refined systems, such as continuous flow, are a technological bottleneck that allows approaches aimed at the optimization of productivity .

Reduction and Esterification

Ethyl 4-hydroxy-2-nitrobenzoate is used in the reduction and esterification of p-nitrobenzoic acid in one-step continuous flow systems . This process optimizes the reaction time and sequences, adding relevance and technology to the process as a whole .

Pharmaceutical Industry

Due to its wide insertion in the pharmaceutical market, the methodologies for obtaining this molecule have already been elucidated and published in the literature . Thus, Ethyl 4-hydroxy-2-nitrobenzoate plays a significant role in the pharmaceutical industry .

Safety and Hazards

Ethyl 4-hydroxy-2-nitrobenzoate is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word "Warning" . Hazard statements include H302-H315-H319 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

ethyl 4-hydroxy-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-2-15-9(12)7-4-3-6(11)5-8(7)10(13)14/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUFFYRUAHAHQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356546
Record name ethyl 4-hydroxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-2-nitrobenzoate

CAS RN

104356-27-6
Record name ethyl 4-hydroxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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